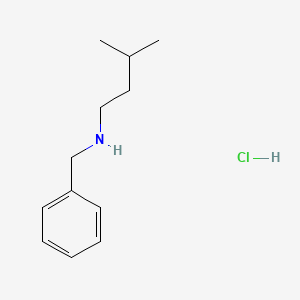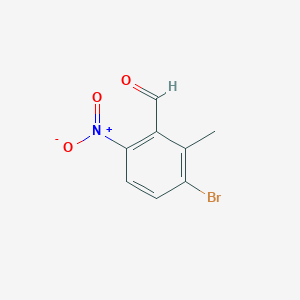
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride” is a compound that is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate . The compound is part of the piperazine family, which is a privileged structure frequently found in biologically active compounds .
Synthesis Analysis
The synthesis of piperazine-based compounds has been a topic of recent research . Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Molecular Structure Analysis
The molecular formula of “rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride” is C10H13ClN2 · 2HCl . The compound has a molecular weight of 269.60 g/mol .Chemical Reactions Analysis
Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in water . It has a melting point of 76°C to 80°C and a boiling point of 113°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Piperazine-based compounds are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their presence in many marketed drugs . Future research may focus on exploring the unexplored chemical space of piperazine derivatives and their potential applications in various fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride involves the reaction of 4-chlorobenzonitrile with piperazine followed by reduction and salt formation.", "Starting Materials": [ "4-chlorobenzonitrile", "piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-chlorobenzonitrile is reacted with piperazine in the presence of a solvent such as ethanol or methanol to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine.", "The resulting compound is then reduced using sodium borohydride in the presence of a solvent such as methanol or ethanol to form the corresponding amine.", "The amine is then reacted with hydrochloric acid to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride." ] } | |
Número CAS |
769944-53-8 |
Nombre del producto |
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride |
Fórmula molecular |
C10H15Cl3N2 |
Peso molecular |
269.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




